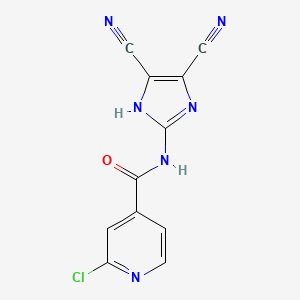![molecular formula C13H15N3O2 B2580649 6-Cyclopropyl-1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure CAS No. 851288-57-8](/img/structure/B2580649.png)
6-Cyclopropyl-1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure
Übersicht
Beschreibung
“6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.28 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is characterized by the presence of a cyclopropyl group, an isopropyl group, and a carboxylic acid group attached to a pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involving “6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” and similar compounds have been studied . These reactions involve the use of α,β-unsaturated compounds in reactions with N-nucleophiles .Physical and Chemical Properties Analysis
“6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” has a molecular weight of 245.28 . Its InChI code is 1S/C16H14N4O2/c21-16(22)12-6-14(11-3-4-11)19-15-13(12)8-18-20(15)9-10-2-1-5-17-7-10/h1-2,5-8,11H,3-4,9H2,(H,21,22) .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Struktur der Verbindung deutet auf eine mögliche Antitumoraktivität hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere in Bezug auf die Hemmung des Tumorwachstums und der Metastasierung. Studien haben ihre Rolle bei der Modulation wichtiger Signalwege hervorgehoben, die an Zellproliferation und Apoptose beteiligt sind .
Entzündungshemmende Aktivität
6-Cyclopropyl-1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure zeigt entzündungshemmende Eigenschaften. Es kann mit proinflammatorischen Zytokinen und Enzymen interferieren, was es zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung macht .
Neuroprotektion und neurodegenerative Erkrankungen
Erste Forschungsergebnisse deuten darauf hin, dass diese Verbindung Neuronen vor oxidativem Stress und Neuroinflammation schützen könnte. Es könnte potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson haben .
Antivirale Effekte
Vorläufige Studien zeigen, dass this compound die Virusreplikation hemmen könnte. Forscher haben ihre Aktivität gegen RNA-Viren untersucht, darunter Influenza und Coronaviren .
Kardiovaskuläre Anwendungen
Die Auswirkungen der Verbindung auf die Herz-Kreislauf-Gesundheit sind ein interessantes Forschungsgebiet. Es kann die Gefäßfunktion, die Thrombozytenaggregation und die Blutgerinnung beeinflussen. Weitere Untersuchungen sind erforderlich, um seine potenzielle therapeutische Rolle bei Herz-Kreislauf-Erkrankungen zu verstehen .
Eigenschaften
IUPAC Name |
6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)16-12-10(6-14-16)9(13(17)18)5-11(15-12)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDILIKIHKVAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331171 | |
| Record name | 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851288-57-8 | |
| Record name | 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580569.png)

![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B2580579.png)
![4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2580580.png)


![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)
![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)

